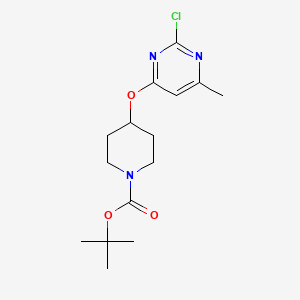

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-9-12(18-13(16)17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSSZJFAEPWJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 2-chloro-6-methylpyrimidin-4-ol , which undergoes a reaction with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

Substitution: : Substitution reactions can introduce new substituents onto the pyrimidinyl or piperidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MIC) in the nanomolar range. The structural modifications involving piperidine moieties have been crucial in enhancing this activity .

2. Anticancer Properties

The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Research indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis, making it a candidate for further development in oncology .

3. Neurological Applications

There is emerging evidence suggesting that similar compounds may have neuroprotective effects. The piperidine structure is known to interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases . This aspect requires more extensive research to establish concrete therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1289386-94-2

- Molecular Formula : C₁₅H₂₂ClN₃O₃

- Molecular Weight : 327.81 g/mol

- Purity : ≥95%

- Physical State : Solid (exact color unspecified) .

Applications: This compound is a pharmaceutical intermediate, widely utilized in the synthesis of bioactive molecules.

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- CAS No.: Not explicitly provided.

- Key Structural Differences: Substituents: Contains an amino group and a pyridin-3-yl group instead of the chloro-methylpyrimidinyloxy moiety. Physical State: Light yellow solid .

- Reactivity: The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., amide bond formation).

- Safety : Requires respiratory, hand, and eye protection during handling .

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353974-00-1)

- Key Structural Differences: Substituents: Features a methylamino group and 6-ethoxypyrimidine instead of the ether-linked pyrimidine.

- Methylamino Linkage: May enhance solubility in polar solvents compared to the ether bond in the target compound.

- Applications : Likely used in drug candidates requiring resistance to oxidative metabolism.

tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434142-21-8)

- Key Structural Differences :

- Spiro Architecture : Introduces conformational rigidity, which may improve binding specificity in biological targets.

- Formyl Group : Highly reactive, enabling further derivatization (e.g., Schiff base formation) but posing stability challenges.

- Applications : Suitable for synthesizing constrained peptides or macrocycles.

Data Table: Comparative Analysis

Key Research Findings

Substituent Impact on Reactivity: Chlorine in the target compound facilitates nucleophilic aromatic substitution, whereas amino groups in PK03447E-1 enable coupling reactions . Ethoxy groups in CAS 1353974-00-1 enhance metabolic stability compared to chlorine, which may hydrolyze under basic conditions .

Structural Influence on Bioactivity: Pyridine (PK03447E-1) and pyrimidine (target compound) rings contribute to binding in kinase inhibitors, but their electronic profiles differ due to substituents .

Synthetic Considerations: The target compound’s ether bond likely forms via SNAr between a piperidine alcohol and chloropyrimidine. PK03447E-1 may require Buchwald-Hartwig amination for amino group introduction .

Biological Activity

The compound tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate , also known by its CAS number 1289386-94-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

- Molecular Formula : C₁₅H₂₂ClN₃O₃

- Molecular Weight : 327.81 g/mol

- CAS Number : 1289386-94-2

Structure

The structure of the compound features a piperidine ring connected to a chloro-substituted pyrimidine moiety through an ether linkage, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₃ |

| Molecular Weight | 327.81 g/mol |

| Boiling Point | Not available |

| Solubility | Not specified |

Recent studies suggest that compounds similar to tert-butyl piperidine derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the pyrimidine ring is significant in enhancing the compound's interaction with biological targets.

- Antiviral Activity : Compounds with similar structures have shown efficacy against various viral infections, including HIV and hepatitis viruses. For instance, certain pyrimidine derivatives have been reported to inhibit viral replication by interfering with viral polymerases .

- Antibacterial Effects : The piperidine moiety is known for its antibacterial properties, particularly against Mycobacterium tuberculosis. The structural modifications in piperidine derivatives can significantly influence their effectiveness against resistant strains .

- Cytotoxicity : The compound's cytotoxic effects on cancer cell lines have been evaluated, with some studies indicating promising results in inhibiting cell proliferation at specific concentrations .

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral activity of various pyrimidine derivatives, including those closely related to tert-butyl piperidine derivatives. Results indicated that certain modifications led to significant reductions in viral load in vitro, suggesting a potential pathway for therapeutic development .

Study 2: Antimycobacterial Activity

Research focused on the synthesis of piperidinothiosemicarbazone derivatives demonstrated that structural variations significantly impacted their activity against M. tuberculosis. Compounds with similar piperidine structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against resistant strains .

Table 2: Biological Activity Overview

Q & A

Q. What methodologies reconcile conflicting toxicity profiles in structurally related compounds?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test, hepatocyte viability) under standardized protocols (OECD guidelines). Use QSAR models to correlate structural motifs (e.g., chloro substituents) with toxicity endpoints. Validate with in vivo zebrafish embryo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.